3-(2-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
Description
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Properties
IUPAC Name |
3-(2-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3NO4/c22-15-4-2-1-3-12(15)17-18(28)13-5-6-16(27)14(11-26-7-9-29-10-8-26)19(13)30-20(17)21(23,24)25/h1-6,27H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJJEQLHBFTACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4Cl)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its diverse biological activities, which include potential applications in medicinal chemistry. The unique structural features of this compound, including the trifluoromethyl and morpholinyl groups, contribute to its biological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 486.3 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 486.3 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes. The trifluoromethyl group is known to enhance binding affinity through increased hydrophobic interactions and potential halogen bonding with target proteins. This can lead to modulation of enzyme activities, such as inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammatory pathways.
Anticancer Activity
Research indicates that derivatives of chromen-4-one exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell growth and survival. For instance, the compound demonstrated cytotoxic effects against breast cancer MCF-7 cells with an IC50 value indicating moderate potency.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- Cyclooxygenase (COX) : Inhibition studies revealed that the compound could inhibit COX-2 activity, which is relevant in managing inflammation and pain.
- Lipoxygenase (LOX) : The presence of the trifluoromethyl group has been linked to enhanced inhibition against LOX enzymes, which play a role in leukotriene biosynthesis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the phenyl and morpholine groups significantly affect biological activity. For example, varying the substitution on the phenyl ring alters the potency against cholinesterases and other targets.
Case Studies
- Cytotoxicity Assay : A study conducted on MCF-7 cells showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- Enzyme Kinetics : Kinetic assays performed against acetylcholinesterase (AChE) revealed an IC50 value suggesting moderate inhibition, which may have implications for neuroprotective strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
